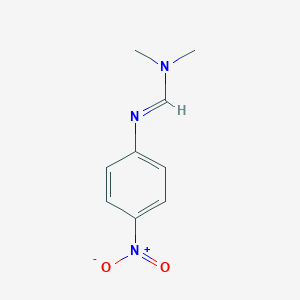
Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)-, commonly known as DMAPN, is a synthetic compound that has been used extensively in scientific research. DMAPN is a nitroimidazole derivative that has been shown to possess a range of biochemical and physiological effects. It is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the production of nitric oxide (NO) in the body. DMAPN has been used in a variety of research applications, including studies of the cardiovascular system, inflammation, and cancer.
Wirkmechanismus
DMAPN inhibits Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)- by binding to the enzyme's active site. This prevents the enzyme from converting L-arginine to NO and citrulline. The inhibition of Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)- by DMAPN results in a reduction in NO production, which can have a range of physiological effects.
Biochemische Und Physiologische Effekte
DMAPN has been shown to have a range of biochemical and physiological effects. It has been shown to reduce blood pressure, improve endothelial function, and reduce the production of pro-inflammatory cytokines. In addition, DMAPN has been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMAPN in lab experiments is its potent inhibitory effect on Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)-. This allows researchers to study the role of NO in various physiological processes. However, one limitation of using DMAPN is its potential toxicity. DMAPN has been shown to have cytotoxic effects in some cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMAPN. One area of interest is the development of more potent and selective Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)- inhibitors. This could lead to the development of new therapies for cardiovascular disease, inflammation, and cancer. Another area of interest is the study of the role of NO in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the use of DMAPN in combination with other drugs or therapies could lead to new treatment options for a range of diseases.
Synthesemethoden
DMAPN can be synthesized using a variety of methods, including the reaction of 4-nitroaniline with dimethylformamide dimethyl acetal in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product. Other methods of synthesis have also been reported, including the use of palladium-catalyzed reactions and the use of microwaves.
Wissenschaftliche Forschungsanwendungen
DMAPN has been used extensively in scientific research due to its ability to inhibit Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)-. This enzyme plays a crucial role in the production of NO, a signaling molecule that is involved in a wide range of physiological processes, including vascular tone, platelet aggregation, and immune function. DMAPN has been used in studies of the cardiovascular system, where it has been shown to reduce blood pressure and improve endothelial function. It has also been used in studies of inflammation, where it has been shown to reduce the production of pro-inflammatory cytokines. In addition, DMAPN has been studied in cancer research, where it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
1205-59-0 |
|---|---|
Produktname |
Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)- |
Molekularformel |
C9H11N3O2 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-(4-nitrophenyl)methanimidamide |
InChI |
InChI=1S/C9H11N3O2/c1-11(2)7-10-8-3-5-9(6-4-8)12(13)14/h3-7H,1-2H3 |
InChI-Schlüssel |
VBLAVCCSDMDOCP-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)C=NC1=CC=C(C=C1)[N+](=O)[O-] |
Andere CAS-Nummern |
1205-59-0 |
Synonyme |
N,N-Dimethyl-N'-(4-nitrophenyl)formamidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



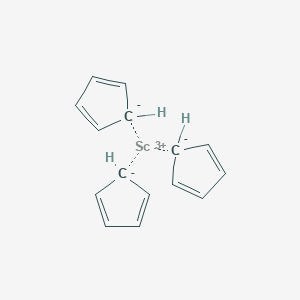
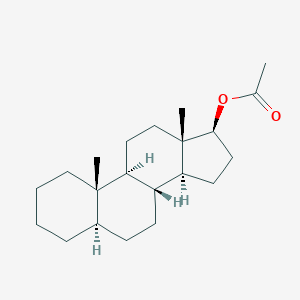
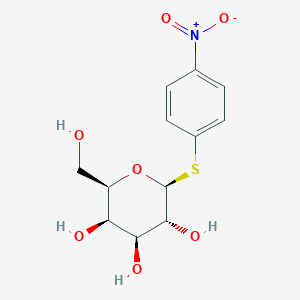
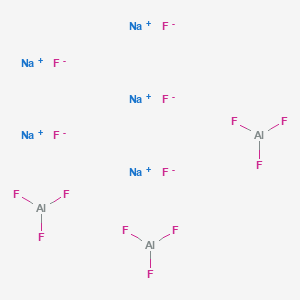
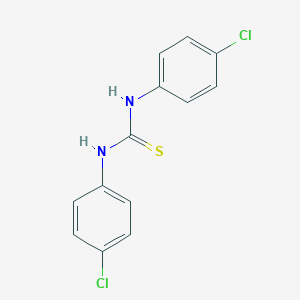
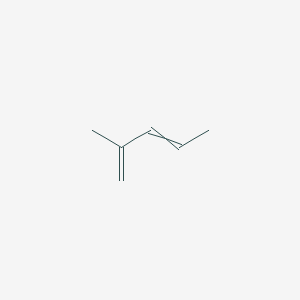
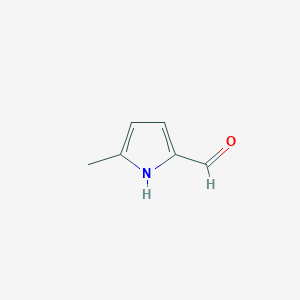
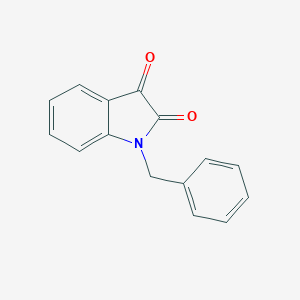
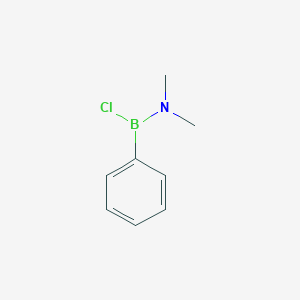
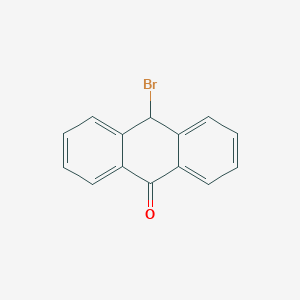
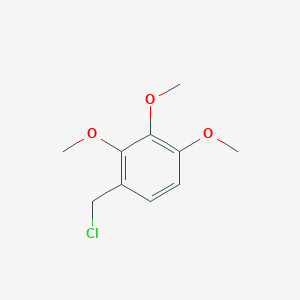

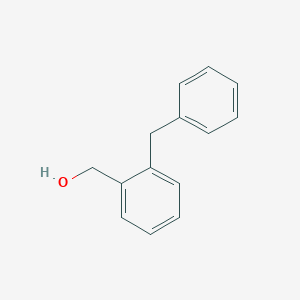
![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)